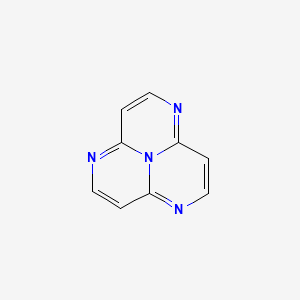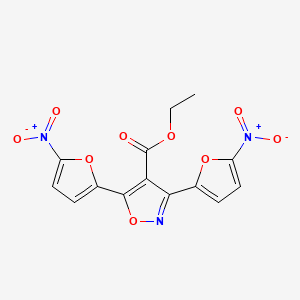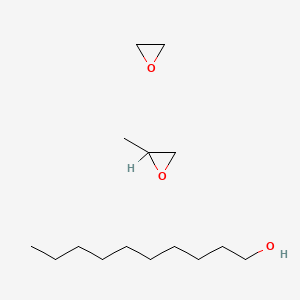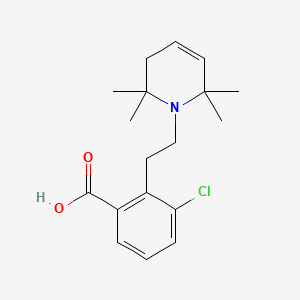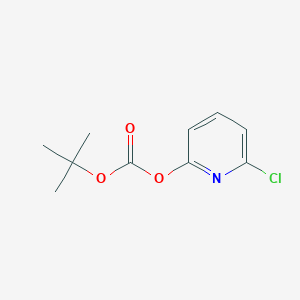
tert-Butyl 6-chloropyridin-2-ylcarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-chloropyridin-2-ylcarbonate: is a chemical compound with the molecular formula C10H13ClN2O2 . It is often used in organic synthesis and has applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 6-chloropyridin-2-ylcarbonate typically involves the reaction of 6-chloropyridin-2-ylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hexamethyldisilazide. The reaction is carried out under a nitrogen atmosphere and at room temperature .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: : tert-Butyl 6-chloropyridin-2-ylcarbonate can undergo various chemical reactions, including substitution reactions, where the chlorine atom is replaced by other functional groups. It can also participate in oxidation and reduction reactions .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include bases like sodium hexamethyldisilazide and oxidizing agents. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) under inert atmospheres .
Major Products: : The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines .
Applications De Recherche Scientifique
Chemistry: : In chemistry, tert-Butyl 6-chloropyridin-2-ylcarbonate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds .
Biology and Medicine: : In biological and medical research, this compound is used to study the interactions of pyridine derivatives with biological targets.
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 6-chloropyridin-2-ylcarbonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (6-chloropyridin-2-yl)carbamate
Uniqueness: : tert-Butyl 6-chloropyridin-2-ylcarbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H12ClNO3 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
tert-butyl (6-chloropyridin-2-yl) carbonate |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)15-9(13)14-8-6-4-5-7(11)12-8/h4-6H,1-3H3 |
Clé InChI |
ZSDVHWGVKJCXLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC1=NC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)

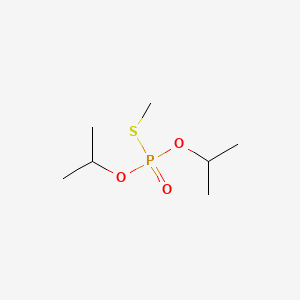
![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
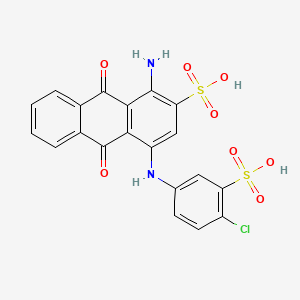
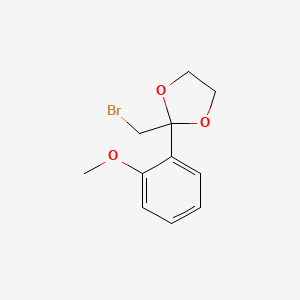
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)

